Isoxazolo[5,4-B]pyridine
CAS No.: 272-03-7
Cat. No.: VC17248476
Molecular Formula: C6H4N2O
Molecular Weight: 120.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 272-03-7 |
|---|---|
| Molecular Formula | C6H4N2O |
| Molecular Weight | 120.11 g/mol |
| IUPAC Name | [1,2]oxazolo[5,4-b]pyridine |
| Standard InChI | InChI=1S/C6H4N2O/c1-2-5-4-8-9-6(5)7-3-1/h1-4H |
| Standard InChI Key | DITTYRBIXKVOTK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(N=C1)ON=C2 |
Introduction
Chemical Structure and Fundamental Properties
Isoxazolo[5,4-B]pyridine (C₆H₅N₃O) is a bicyclic heteroaromatic system where the isoxazole ring is fused to the pyridine moiety at positions 5 and 4, respectively . The molecular structure confers unique electronic properties, with the isoxazole’s oxygen and nitrogen atoms contributing to hydrogen-bonding capabilities and π-π stacking interactions. Key physicochemical parameters include a molecular weight of 135.12 g/mol, a melting point of 212–214°C, and a predicted density of 1.421 g/cm³ . The compound exhibits limited solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol, necessitating derivatization for enhanced bioavailability in pharmacological applications .
Synthetic Methodologies
Conventional Thermal Synthesis
The traditional route to isoxazolo[5,4-B]pyridine derivatives involves cyclocondensation reactions using 3-methylisoxazol-5-amine as a key intermediate . For example, heating this amine with ethyl 2-cyano-3-ethoxyacrylate at 180–185°C in the presence of triethylamine yields ethyl 4-amino-3-methylisoxazolo[5,4-B]pyridine-5-carboxylate (2) with 65% efficiency . This exothermic process proceeds via nucleophilic attack at the cyano group, followed by cyclization and aromatization. Similarly, reaction with 2-(bis(methylthio)methylene)malononitrile produces 4-amino-3-methyl-6-(methylthio)isoxazolo[5,4-B]pyridine-5-carbonitrile (4) in 81% yield .
Table 1: Representative Isoxazolo[5,4-B]pyridine Derivatives via Thermal Synthesis
| Compound | Reagent | Yield (%) | Key Functional Groups |
|---|---|---|---|
| 2 | Ethyl 2-cyano-3-ethoxyacrylate | 65 | Ethyl ester, amino |
| 4 | Bis(methylthio)methylene malononitrile | 81 | Methylthio, cyano |
Ultrasound-Assisted Green Synthesis
Recent innovations employ ultrasound irradiation to accelerate reaction kinetics and improve atom economy. A one-pot protocol combining aryl glyoxals, 5-aminoisoxazoles, and malononitrile in acetic acid (dual solvent/catalyst) achieves 85–92% yields across twelve derivatives . The mechanism involves:
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Knoevenagel condensation between aryl glyoxal and malononitrile to form α,β-unsaturated nitriles.
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Michael addition of 5-aminoisoxazole’s amine group to the electron-deficient double bond.
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Cyclization via intramolecular nucleophilic attack, forming the fused isoxazolo[5,4-B]pyridine core .
This method reduces reaction times from hours to minutes and eliminates hazardous solvents, aligning with green chemistry principles .
Pharmacological Activities
Anticancer Properties
Sixteen isoxazolo[5,4-B]pyridine derivatives were evaluated against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines using the MTT assay . Pyrrolo[3,2-d]isoxazole 5 and isoxazole derivatives 11–14 exhibited potent activity, with IC₅₀ values of 8.7–19.4 µM against HCT-116, surpassing 5-fluorouracil (5-FU; IC₅₀ = 5.2 µM) in selectivity by sparing normal lung fibroblasts (WI-38; IC₅₀ > 50 µM) . Structural analysis revealed:
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Methylthio substituents at position 6 enhance cytotoxicity (e.g., 4 vs. 2) .
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Ester-to-amide conversion improves membrane permeability (e.g., 11 vs. 2) .
Table 2: Cytotoxicity of Selected Derivatives (IC₅₀, µM)
| Compound | HCT-116 | PC3 | WI-38 |
|---|---|---|---|
| 5 | 8.7±0.5 | 14.3±1.2 | 51.2±3.1 |
| 11 | 12.4±0.8 | 18.9±1.5 | 67.8±4.3 |
| 5-FU | 5.2±0.2 | 8.3±0.3 | 4.3±0.6 |
Anti-Inflammatory and CNS Activities
Patent data describes isoxazolo[5,4-B]pyridine derivatives as CNS depressants and anti-inflammatory agents, though specific IC₅₀ values remain undisclosed . Molecular docking studies suggest interactions with cyclooxygenase-2 (COX-2) and GABAₐ receptors, implicating dual mechanisms of action .
Structure-Activity Relationships (SAR)
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Position 3: Amino groups enhance hydrogen bonding with biological targets (e.g., 2, 4) .
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Position 5: Electron-withdrawing groups (e.g., cyano, ester) improve anticancer potency by modulating π-stacking .
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Position 6: Bulky substituents (e.g., methylthio) increase hydrophobic interactions in enzyme active sites .
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